molecular formula C19H20N4O4S B12596847 Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate CAS No. 623551-18-8

Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate

Cat. No.: B12596847
CAS No.: 623551-18-8
M. Wt: 400.5 g/mol
InChI Key: RYAIHMVWLHVQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate is a chemical compound with the CAS Number 623551-18-8 and a molecular weight of 400.451 g/mol. Its molecular formula is C19H20N4O4S, and it can be represented by the Canonical SMILES: CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)C)SC1=C(C#N)C(=O)OCC . This compound is a functionalized 1,3-thiazolidin-4-one derivative. The 1,3-thiazolidin-4-one core is a privileged structure in medicinal chemistry and organic synthesis, known for its wide range of biological activities. Compounds featuring this scaffold have been extensively researched for their potential as anti-inflammatory, analgesic, antioxidant, antitubercular, antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and antidiabetic agents . The specific research applications and biological profile of this particular derivative are a subject of ongoing investigation, building upon the established significance of its core structure. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

623551-18-8

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate

InChI

InChI=1S/C19H20N4O4S/c1-4-23-17(25)16(28-18(23)15(10-20)19(26)27-5-2)11-21-13-6-8-14(9-7-13)22-12(3)24/h6-9,11,21H,4-5H2,1-3H3,(H,22,24)

InChI Key

RYAIHMVWLHVQGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)C)SC1=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

The synthesis can be broken down into several key steps:

  • Formation of Thiazolidinone Ring :

    • The initial step often involves the reaction of an appropriate thiazolidine precursor with an acetamidoaniline derivative to form the thiazolidinone structure.
  • Knoevenagel Condensation :

    • A Knoevenagel condensation reaction is performed using ethyl cyanoacetate and an aldehyde (derived from the acetamidoaniline) under basic conditions, leading to the formation of the desired cyanoacetic ester.
  • Cyclization and Functionalization :

    • Further cyclization reactions may occur to introduce the thiazolidine moiety, followed by functionalization to yield the final product.

Detailed Reaction Mechanisms

The following table summarizes the main reactions involved in the synthesis of this compound:

Step Reaction Type Reactants Products Conditions
1 Nucleophilic Addition Acetamidoaniline + Thiazolidine Derivative Thiazolidinone Intermediate Acidic/Basic Catalysis
2 Knoevenagel Condensation Ethyl Cyanoacetate + Aldehyde Cyanoacetic Ester Basic Medium
3 Cyclization/Functionalization Cyanoacetic Ester + Thiazolidinone Intermediate Ethyl {5-[...]} Heat/Acid/Base

Research Findings on Reaction Conditions

Research indicates that optimizing reaction conditions is crucial for maximizing yield and purity:

  • Temperature : Higher temperatures can accelerate reactions but may lead to unwanted side products.

  • Catalysts : The use of specific catalysts (e.g., piperidine or sodium ethoxide) can significantly enhance reaction rates during the Knoevenagel condensation.

Chemical Reactions Analysis

Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related thiazolidinone derivatives from the literature:

Compound Name/Structure Key Substituents Yield (%) Melting Point (°C) Elemental Analysis (C/H/N, Calculated/Found) Reference
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate 4-Acetamidoanilino, ethyl, cyanoacetate N/A N/A N/A N/A
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 3-(2-Phenylethoxy)phenyl, thioxo 24 172–175 C 60.13/60.26; H 4.29/4.45; N 3.51/3.67
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-Benzyloxy-3-methoxyphenyl, thioxo 73 277–280 C 57.82/58.03; H 4.12/4.27; N 3.37/3.18
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Methoxy-oxoethylidene, phenyl, cyanoacetate N/A N/A N/A
Key Observations:

Substituent Impact on Yield: The benzyloxy-methoxy-substituted compound (73% yield) demonstrates higher efficiency in synthesis compared to the phenylethoxy analog (24% yield), likely due to enhanced reactivity of the aldehyde precursor or stabilization of intermediates. The target compound’s yield cannot be inferred directly but may depend on the reactivity of the 4-acetamidoanilino group.

Melting Points and Solubility: Bulky substituents (e.g., benzyloxy) correlate with higher melting points (277–280°C) due to increased molecular weight and crystalline packing efficiency . The cyanoacetate group in the target compound and ’s derivative may reduce melting points compared to thioxo analogs, but experimental data is needed for confirmation.

Functional Group Effects: Thioxo groups (C=S) in ’s compounds contrast with the oxo (C=O) and cyano (C≡N) groups in the target and ’s compound. The 4-acetamidoanilino group in the target compound introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to methoxy or benzyloxy substituents.

Analytical Characterization

  • Spectroscopy : All compounds in were confirmed via $^1$H and $^13$C NMR, highlighting the importance of these techniques for verifying conjugated systems and substituent positions .
  • Elemental Analysis : Close alignment between calculated and found values (e.g., C 60.13 vs. 60.26 in ) validates synthetic purity .

Biological Activity

Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of ethyl cyanoacetate with various amines and thiazolidinone derivatives. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazolidinone Derivative : Ethyl cyanoacetate reacts with 4-acetamidoaniline under acidic conditions to form the thiazolidinone core.
  • Cyclization : The intermediate undergoes cyclization to form the thiazolidine ring.
  • Final Modifications : Further modifications may include methylation or acylation to achieve the final compound.

The yield and purity of the final product are typically assessed using techniques such as NMR and mass spectrometry.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

2.2 Anticancer Properties

Research has indicated that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

2.3 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for treating inflammatory diseases.

2.4 Other Biological Activities

Additional studies have reported other biological activities including:

  • Antiviral Activity : In vitro studies have shown efficacy against certain viral strains.
  • Anticonvulsant Activity : Preliminary data suggest potential anticonvulsant properties, warranting further investigation.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Impact
Cyano groupEnhances antimicrobial activity
Thiazolidine ringEssential for anticancer properties
Acetamido groupContributes to anti-inflammatory effects

Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiazolidine compounds demonstrated that those with the cyano substituent exhibited enhanced antimicrobial activity compared to their non-cyano counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Mechanism

In vitro studies using breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.